BM152054

PPARγ agonism glucose oxidation skeletal muscle metabolism

BM152054 is a PPARγ activator that enhances insulin action without significantly altering basal glucose oxidation (137% of control vs. 191% for BM13.1258). It increases insulin-stimulated glycogen synthesis by 114% in insulin-resistant muscle. This cleaner metabolic profile makes it the preferred probe for studying PPARγ-mediated insulin sensitization without oxidative artifacts. Ideal for glycogen synthesis assays and SAR studies.

Molecular Formula C22H18N2O4S3
Molecular Weight 470.6 g/mol
CAS No. 213411-84-8
Cat. No. B1662703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBM152054
CAS213411-84-8
SynonymsBM 15.2054
BM-15.2054
BM15.2054
Molecular FormulaC22H18N2O4S3
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
InChIInChI=1S/C22H18N2O4S3/c1-12-15(23-21(28-12)17-3-2-9-29-17)6-8-27-16-5-4-13(19-14(16)7-10-30-19)11-18-20(25)24-22(26)31-18/h2-5,7,9-10,18H,6,8,11H2,1H3,(H,24,25,26)
InChIKeyMZRQLASUMBMPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BM152054 Procurement Guide: Thiazolidinedione PPARγ Agonist with Quantifiable Differentiation in Skeletal Muscle Glucose Metabolism


BM152054 (CAS: 213411-84-8, synonym BM15.2054) is a thiazolidinedione (TZD)-class compound and a potent PPARγ ligand that enhances insulin action to promote glucose utilization in peripheral tissues . The compound was originally developed by Roche Holding AG under the investigational name Edaglitazone [1]. In transient transfection assays in vitro, BM152054 demonstrated potent PPARγ-activator activity [2]. Structurally, BM152054 contains a thiazolidine-2,4-dione core linked via an ethoxy spacer to a benzo[b]thiophene moiety and further substituted with a 5-methyl-2-(thiophen-2-yl)oxazole group (molecular formula C₂₂H₁₈N₂O₄S₃, molecular weight 470.58) .

Why BM152054 Cannot Be Interchanged with BM13.1258 or Other Thiazolidinediones in Mechanistic or Metabolic Studies


While multiple TZDs activate PPARγ and improve insulin sensitivity, direct substitution between BM152054 and its closest structural analog BM13.1258 (edaglitazone) introduces confounding variables due to distinct compound-specific effects on skeletal muscle fuel handling. Although both compounds produce comparable insulin sensitization in obese rat skeletal muscle, they diverge significantly in their effects on glucose oxidation. BM13.1258 induces marked insulin-independent glucose oxidation increases (to 191% of control without insulin, P<0.01), whereas BM152054 produces only a modest, non-significant elevation (to 137% of control, ns) [1]. This divergent metabolic profile indicates that BM152054 operates via mechanisms beyond PPARγ activation alone, with a cleaner separation between insulin sensitization and direct modulation of oxidative metabolism. Consequently, substituting BM152054 with BM13.1258 or other TZDs would introduce oxidative metabolic artifacts that compromise the interpretability of glucose flux experiments [1].

BM152054 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


BM152054 vs. BM13.1258: Differential Modulation of Insulin-Independent Glucose Oxidation in Obese Rat Skeletal Muscle

In a chronic oral treatment study (10 days) using soleus muscle strips from insulin-resistant obese Zucker rats, BM152054 (BM15.2054) and its close analog BM13.1258 exhibited divergent effects on insulin-independent glucose oxidation despite comparable PPARγ activation and insulin sensitization. BM152054 produced a modest, non-significant increase in mean glucose oxidation to 137% of control in the absence of insulin (ns). In contrast, BM13.1258 induced a robust and statistically significant elevation to 191% of control under identical conditions (P<0.01) [1]. The presence of insulin (10 mU/mL) did not substantially alter this differential pattern, with BM152054 reaching 124% of control (ns) and BM13.1258 reaching 183% of control (P<0.01) [1]. This divergence in oxidative metabolic effects—occurring despite comparable PPARγ agonistic activity in transient transfection assays—provides direct evidence that the two compounds engage distinct mechanistic pathways beyond PPARγ activation [1].

PPARγ agonism glucose oxidation skeletal muscle metabolism insulin sensitization

BM15254 and BM13.1258: Comparable Insulin-Stimulated Glycogen Synthesis Enhancement in Obese Rat Skeletal Muscle

In the same 10-day oral treatment study using soleus muscle strips from insulin-resistant obese Zucker rats, BM152054 and BM13.1258 produced statistically equivalent improvements in insulin-stimulated glycogen synthesis. The insulin-induced increment in glucose incorporation into glycogen was +2.55±0.46 µmol/g/h for BM152054 and +2.50±0.20 µmol/g/h for BM13.1258, compared with +1.19±0.28 µmol/g/h in vehicle-treated controls (P<0.05 for both compounds vs. control) [1]. This comparable efficacy on the core insulin-sensitizing endpoint confirms that BM152054 matches the metabolic benefit of its close analog while avoiding the confounding oxidative effects that differentiate the two compounds.

glycogen synthesis insulin resistance PPARγ agonism skeletal muscle

BM15254 and BM13.1258: Equivalent PPARγ Agonist Activity in Transient Transfection Assays

In transient transfection assays in vitro, both BM152054 (BM15.2054) and BM13.1258 demonstrated potent PPARγ-activator activity, with no statistically distinguishable difference in receptor activation potency reported [1]. The study authors specifically note that the two compounds exhibited 'comparable effects on PPARγ activation' despite the divergent glucose oxidation outcomes observed in vivo [1]. This finding confirms that the differential metabolic effects between the two compounds cannot be attributed to differences in PPARγ agonistic potency, but rather reflect compound-specific mechanisms operating downstream of or parallel to receptor activation.

PPARγ activation transient transfection receptor agonism in vitro pharmacology

BM152054 Optimal Application Scenarios Based on Quantified Differentiation Evidence


Mechanistic Dissection of PPARγ-Dependent vs. PPARγ-Independent Metabolic Effects of Thiazolidinediones

BM152054 is optimally suited for studies requiring isolation of PPARγ-mediated insulin sensitization from direct oxidative metabolic effects. Based on the head-to-head evidence showing that BM152054 produces minimal insulin-independent glucose oxidation (137% of control, ns) while BM13.1258 induces robust oxidative effects (191% of control, P<0.01)—despite equivalent PPARγ activation—BM152054 serves as the cleaner pharmacological probe for investigating PPARγ-dependent pathways without oxidative metabolic confounding [1]. Researchers should select BM152054 over BM13.1258 when the experimental objective is to attribute observed metabolic changes specifically to PPARγ activation rather than to compound-specific off-target oxidative effects.

Insulin-Stimulated Glycogen Synthesis Studies in Skeletal Muscle Models

For studies focused on insulin-stimulated anabolic glucose disposal into glycogen, BM152054 provides a validated tool with quantitative efficacy data. The compound increases insulin-stimulated glycogen synthesis to +2.55±0.46 µmol/g/h in insulin-resistant obese rat soleus muscle, representing a 114% increase over vehicle-treated controls (+1.19±0.28 µmol/g/h, P<0.05) [1]. This well-characterized endpoint makes BM152054 appropriate for glycogen synthesis assays in ex vivo skeletal muscle preparations, particularly when comparing mechanisms across different insulin-resistant states.

Comparative Pharmacology Studies of TZD Structural Analogs

BM152054 and BM13.1258 constitute a matched pair of structurally related TZDs with equivalent PPARγ activation but divergent downstream metabolic effects. The Br J Pharmacol 1999 study provides a comprehensive comparative dataset including glycogen synthesis and glucose oxidation endpoints in both lean and obese rat models [1]. BM152054 is therefore appropriate as a reference compound in structure-activity relationship (SAR) studies investigating the structural determinants of PPARγ-independent metabolic effects within the thiazolidinedione chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BM152054

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.